N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide
Description
N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide is a bicyclic carboximidamide derivative characterized by a fused bicyclo[4.2.0]octatriene core.
The compound’s bicyclic framework shares similarities with benzocyclobutene (BCB) derivatives, such as bicyclo[4.2.0]octa-1,3,5-trien-7-ol (BCB001, CAS 35447-99-5), but differs in the functionalization of the seven-membered position (hydroxy-carboximidamide vs. hydroxyl group).
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)8-5-6-3-1-2-4-7(6)8/h1-4,8,12H,5H2,(H2,10,11) |
InChI Key |
JKQLCESCKPQDRJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C21)/C(=N/O)/N |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The bicyclo[4.2.0]octa-1,3,5-triene skeleton is typically prepared by cycloaddition or rearrangement reactions involving dienes and alkynes or via enzymatic synthesis routes for substituted derivatives.
Conversion to Carboximidamide
- The carboxylic acid or ester is first converted into the corresponding nitrile intermediate using dehydrating agents or via amide intermediates.
- The nitrile is then reacted with hydroxylamine to form the amidoxime (carboximidamide N'-hydroxy) compound. This step is critical and must be carefully controlled to avoid side reactions.
Hydroxylation to N'-Hydroxy Amidines
- Hydroxylamine hydrochloride or free hydroxylamine is used under basic or neutral conditions to convert the nitrile or amidine group to the N'-hydroxy amidine.
- Reaction conditions typically involve solvents like ethanol or water, with temperature control between ambient and reflux conditions to optimize yield and purity.
Representative Synthetic Procedure (Based on Patent US3978126A)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or ester | Starting material prepared via cycloaddition or enzymatic methods | Variable, depending on synthesis route |
| 2 | Dehydrating agent (e.g., POCl3, SOCl2) or direct conversion to nitrile | Conversion of acid/ester to nitrile intermediate | High yield under controlled conditions |
| 3 | Hydroxylamine hydrochloride, base (e.g., NaOH), solvent (ethanol or water), 0-80°C | Reaction of nitrile with hydroxylamine to form N'-hydroxy carboximidamide | Yields typically range 60-90% depending on purity and reaction time |
Analytical Data and Purity Considerations
- The product is characterized by NMR (1H, 13C), IR spectroscopy (notably the N-OH stretch), and mass spectrometry.
- TLC and HPLC methods are used for monitoring reaction progress and purity.
- Crystallization or chromatography is often used for purification.
Research Findings and Optimization Notes
- The reaction of nitrile with hydroxylamine is sensitive to pH; slightly basic conditions favor amidoxime formation without hydrolysis.
- Temperature control is essential to prevent decomposition of the bicyclic structure.
- Enzymatic approaches to precursor synthesis can enhance stereoselectivity and yield of the bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, improving overall synthetic efficiency.
- Substituent effects on the bicyclic ring influence the reactivity and stability of the amidoxime product.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield Range | Notes |
|---|---|---|---|---|
| Bicyclic acid/ester synthesis | Cycloaddition, enzymatic synthesis | Temperature 20-80°C, solvents vary | 50-90% | Precursor for amidoxime |
| Conversion to nitrile | POCl3, SOCl2, or dehydration | Anhydrous conditions, reflux | 70-95% | Requires careful handling |
| Amidoxime formation | Hydroxylamine hydrochloride, base, ethanol/water | 0-80°C, pH 7-9 | 60-90% | Sensitive to pH and temperature |
Chemical Reactions Analysis
N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Scientific Research Applications
N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Bicyclo[4.2.0]octatriene Derivatives with Carboximidamide Modifications
The Org series () provides a cohort of structurally related compounds for comparison. Key differences lie in substituents on the carboximidamide group and the bicyclo ring:
Table 1: Structural and Functional Variations in Org Compounds
Key Observations :
Benzocyclobutene (BCB) Derivatives
lists BCB analogs with varying functional groups, enabling comparison of core scaffold modifications:
Table 2: Comparison with Benzocyclobutene Derivatives
Key Differences :
- Reactivity : The hydroxy-carboximidamide group in the target compound offers nucleophilic and hydrogen-bonding sites distinct from BCB001’s hydroxyl or BCB008’s carboxylic acid.
- Applications : BCB derivatives are often used in polymer chemistry (e.g., BCB004, benzocyclobutene), whereas carboximidamide analogs may prioritize biological interactions.
Bicyclo[3.2.0]heptane-Based Compounds (Penicillin Derivatives)
and describe bicyclo[3.2.0]heptane structures, such as benzylpenicillin derivatives. While these share a bicyclic framework, critical distinctions include:
- Ring size : The smaller bicyclo[3.2.0]heptane system (7-membered) vs. bicyclo[4.2.0]octatriene (8-membered) results in higher ring strain and distinct conformational flexibility.
- Functional groups : Penicillin derivatives feature β-lactam and thiazolidine rings critical for antibiotic activity, unlike the carboximidamide group in the target compound.
Bicyclo[4.2.0]octatriene-7-carbonyl Chloride (CAS 1473-47-8)
highlights bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, a structural analog with a carbonyl chloride group. Key contrasts:
- Reactivity : The carbonyl chloride is highly electrophilic, favoring acylations, while the carboximidamide group may participate in hydrogen bonding or metal coordination.
- Applications : Carbonyl chloride derivatives are intermediates in synthesis, whereas hydroxy-carboximidamides may target biological systems.
Biological Activity
N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide (CAS No. 145134-50-5) is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- CAS Number : 145134-50-5
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens.
Enzyme Inhibition Studies
Research has shown that compounds within the bicyclic family can inhibit ion channels and other enzymes critical for cellular functions. For example, ivabradine, a related compound, has been shown to effectively inhibit specific ion channels leading to therapeutic effects in cardiovascular diseases . Similar mechanisms may be explored for this compound.
Antimicrobial Activity
In a comparative analysis of various bicyclic compounds, it was found that certain derivatives exhibited notable antimicrobial activity against gram-positive and gram-negative bacteria. While specific data on this compound is still emerging, its structural analogs have shown promise in this area.
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Activity Type | Efficacy/Notes |
|---|---|---|---|
| Ivabradine | 155974-56-8 | Ion Channel Inhibitor | Approved for angina treatment |
| Bicyclo[4.2.0]octa-1,3,5-triene | 694-87-1 | Antioxidant | Exhibits significant free radical scavenging |
| This compound | 145134-50-5 | Potential Antimicrobial | Further studies required |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes starting from bicyclo[4.2.0]octa-triene precursors. For example, introducing the carboximidamide group via nucleophilic substitution (e.g., using cyanamide derivatives under basic conditions) followed by hydroxylation of the amidoxime group. Key steps include:
- Substitution : Reacting 7-bromo-bicyclo[4.2.0]octa-triene with cyanamide in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) .
- Hydroxylation : Treating the intermediate with hydroxylamine hydrochloride under controlled pH (6–7) to form the N'-hydroxy group.
- Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of the carboximidamide group in bicyclo[4.2.0]octa-triene derivatives?
- Methodological Answer : The carboximidamide group participates in SN² reactions due to its electron-withdrawing nature. For example, reactions with alkyl halides proceed via a planar transition state, as shown by kinetic studies and DFT calculations. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Leaving Group : Bromine or iodine substituents show higher reactivity than chlorine .
- Mechanistic Validation : Use isotopic labeling (e.g., ¹⁵N) or computational models (Gaussian 16) to track bond reorganization .
Q. How does the N-hydroxy group influence metal chelation, and what experimental approaches validate these interactions?
- Methodological Answer : The N-hydroxy carboximidamide acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Methods to study this:
- UV-Vis Titration : Monitor absorbance shifts (e.g., λmax ~450 nm for Cu²⁺ complexes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹ for Fe³⁺) .
- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry .
Q. Which computational methods predict the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer :
- *DFT Calculations (B3LYP/6-31G)**: Predict protonation states (pKa ~5.2 for N-hydroxy group) and thermal decomposition pathways (ΔH‡ ~120 kJ/mol) .
- Molecular Dynamics (MD) Simulations : Assess solubility in aqueous/organic solvents (e.g., logP ~1.8) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar bicyclo[4.2.0]octa-triene derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., methoxy vs. hydroxy groups) or assay conditions. Strategies include:
- Comparative SAR Studies : Test derivatives with systematic substituent variations (e.g., 4-methoxy vs. 5-methoxy isomers) .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
